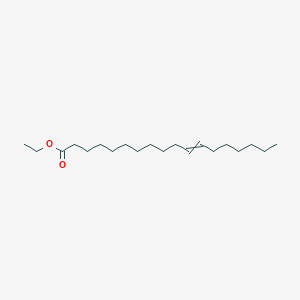

11-Octadecenoic acid, ethyl ester, (E)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-Octadecenoic acid, ethyl ester, (E)-, also known as 11-Octadecenoic acid, ethyl ester, (E)-, is a useful research compound. Its molecular formula is C20H38O2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 11-Octadecenoic acid, ethyl ester, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Octadecenoic acid, ethyl ester, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

11-Octadecenoic acid, ethyl ester, commonly referred to as oleic acid ethyl ester, is a fatty acid derivative that has garnered attention for its diverse biological activities. This article will explore its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

11-Octadecenoic acid, ethyl ester is an unsaturated fatty acid with the molecular formula C18H34O2. It is characterized by a double bond in the cis configuration at the ninth carbon. This structural feature contributes to its reactivity and biological functions.

1. Anti-inflammatory Properties

Research indicates that 11-octadecenoic acid, ethyl ester exhibits significant anti-inflammatory effects. A study on (E)-9-octadecenoic acid ethyl ester derived from lotus seedpod demonstrated that it inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The compound regulated key inflammatory pathways, including MAPK and NF-κB signaling, thereby reducing pro-inflammatory cytokines such as TNF-α and COX-2 expression .

Table 1: Inhibitory Effects on Inflammatory Markers

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| (E)-9-Octadecenoic Acid Ethyl Ester | NO | Significant reduction |

| PGE2 | Significant reduction | |

| TNF-α | Reduced expression | |

| COX-2 | Reduced expression |

2. Antimicrobial Activity

The antimicrobial properties of 11-octadecenoic acid have been documented in various studies. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism involves disrupting microbial cell membranes and inhibiting enzyme activities critical for microbial survival .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition | |

| Staphylococcus aureus | Inhibition | |

| Bacillus subtilis | Inhibition |

3. Anticancer Potential

Emerging evidence suggests that 11-octadecenoic acid may have anticancer properties. Studies have indicated that oleic acid can suppress the expression of oncogenes involved in tumor progression. For instance, it has been shown to inhibit the HER-2/neu oncogene, which is overexpressed in several cancers . Additionally, molecular docking studies have revealed potential interactions with cancer-related proteins, indicating its role as a candidate for cancer therapy .

Case Studies

- Lotus Seedpod Extract : A study evaluating the anti-inflammatory effects of (E)-9-octadecenoic acid ethyl ester from lotus seedpod highlighted its ability to modulate inflammatory responses in macrophages, providing a basis for its therapeutic use in inflammatory diseases .

- Cyanobacterial Extracts : Research on cyanobacterial extracts containing this fatty acid demonstrated significant antioxidant and antimicrobial activities, suggesting potential applications in pharmaceuticals and food industries .

特性

IUPAC Name |

ethyl octadec-11-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,11-19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMSLYSQJNCDQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337536 |

Source

|

| Record name | 11-Octadecenoic acid, ethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89296-48-0 |

Source

|

| Record name | 11-Octadecenoic acid, ethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。